molecular formula C17H21Cl2N5O3S B2709246 3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1207023-54-8

3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2709246
CAS RN: 1207023-54-8
M. Wt: 446.35
InChI Key: FACIPQYPNPVDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21Cl2N5O3S and its molecular weight is 446.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A series of novel sulfonamide derivatives, including those bearing benzenesulfonamide moieties, have been synthesized and evaluated for their antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. These compounds have shown significant activity, with specific modifications enhancing their potency (Ghorab et al., 2017).

Antimicrobial Activity

  • Sulfonamide derivatives have demonstrated antimicrobial efficacy against Gram-positive bacteria, highlighting their potential as leads for developing new antimicrobial agents. The structure-activity relationship (SAR) analysis has been critical in identifying key structural features contributing to their activity (Biointerface Research in Applied Chemistry, 2019).

Inhibition of Enzymes and Potential Therapeutic Applications

  • Some sulfonamides incorporating triazine motifs have shown significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA IX, which is associated with cancer. These findings suggest potential applications in designing anticancer agents (Lolak et al., 2019).

Pharmacokinetic Studies

  • Pharmacokinetic properties of similar sulfonamide derivatives have been explored, providing insights into their systemic clearance, oral bioavailability, and tissue distribution. These studies are essential for understanding the potential of these compounds as oral therapeutic agents (Journal of pharmaceutical and biomedical analysis, 1999).

Antioxidant and Enzyme Inhibition

  • Sulfonamides with triazine motifs have also been investigated for their antioxidant properties and ability to inhibit enzymes related to neurodegenerative diseases, such as Alzheimer's and Parkinson's. These compounds have shown moderate to high inhibitory potency, indicating their potential therapeutic benefits (Journal of Enzyme Inhibition and Medicinal Chemistry, 2020).

properties

IUPAC Name

3,4-dichloro-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N5O3S/c1-12-22-16(11-17(23-12)24-6-8-27-9-7-24)20-4-5-21-28(25,26)13-2-3-14(18)15(19)10-13/h2-3,10-11,21H,4-9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACIPQYPNPVDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide

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